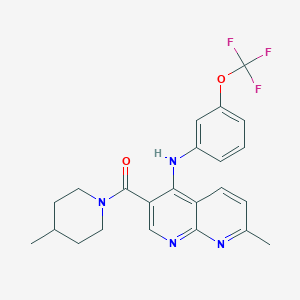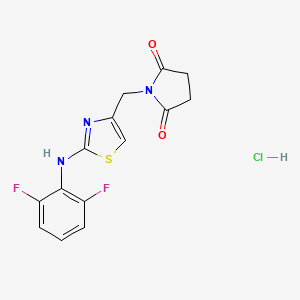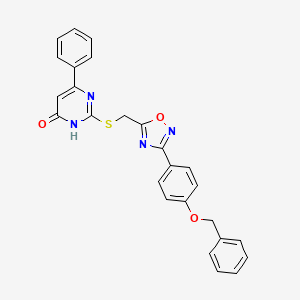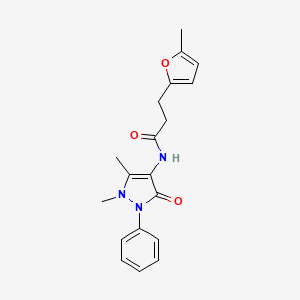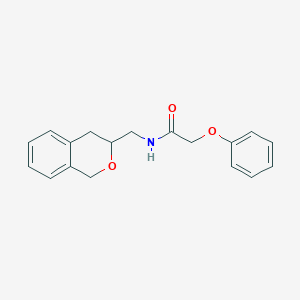
N-(isochroman-3-ylmethyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-(isochroman-3-ylmethyl)-2-phenoxyacetamide” would likely include the isochroman moiety, an acetamide group, and a phenyl group attached to the acetamide via an oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the isochroman moiety could potentially influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Allosteric Modifiers of Hemoglobin
Allosteric Effectors for Hemoglobin : Research on similar compounds has been conducted to explore their potential as allosteric modifiers of hemoglobin. These studies aim to develop novel hemoglobin oxygen affinity decreasing agents, which could have significant implications in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, and tumor radiotherapy. The structure-activity relationships of these compounds offer insights into designing more effective allosteric effectors (Randad et al., 1991).
Chemoselective Acetylation
Chemoselective Monoacetylation : Studies on N-(2-hydroxyphenyl)acetamide, a structurally related compound, have highlighted its role as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to produce such intermediates demonstrates the importance of these chemical processes in drug synthesis, offering a pathway for the development of novel antimalarial drugs (Magadum & Yadav, 2018).
Analytical Chemistry Applications
Detection and Derivatization for GC-MS : The derivatization and detection of substituted phenols, including similar compounds, using gas chromatography-mass spectrometry (GC-MS) techniques, have been explored. These studies provide methodologies for identifying and quantifying phenolic compounds in various samples, essential for environmental monitoring and pharmaceutical analysis (Heberer & Stan, 1997).
Synthetic Methodology Development
Rhodium(III)-Catalyzed C-H Activation : Research into the Rh(III)-catalyzed coupling reactions of N-phenoxyacetamides with α,β-unsaturated aldehydes for the synthesis of 1,2-oxazepines and ortho-alkenyl phenols through C-H activation showcases the synthetic utility of related compounds. These methodologies enable the construction of complex molecular architectures at room temperature, relevant for developing pharmaceutical intermediates and materials science (Duan et al., 2014).
Phenolic Compounds in Olive Oil
Identification of Hydroxy-Isochromans in Olive Oil : The discovery of hydroxy-isochromans, a new class of phenolic compounds in extra-virgin olive oil, illustrates the diverse applications of phenolic compound research in food science. Understanding the chemical composition of foods can lead to improvements in nutritional value, flavor profiles, and health benefits (Bianco et al., 2002).
Eigenschaften
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(13-22-16-8-2-1-3-9-16)19-11-17-10-14-6-4-5-7-15(14)12-21-17/h1-9,17H,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIWDZJKVSULMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-butyl-2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-ethyl-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B2577355.png)
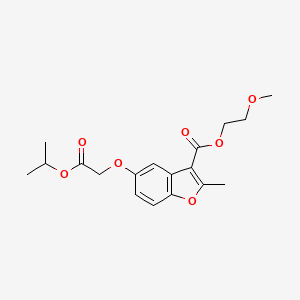
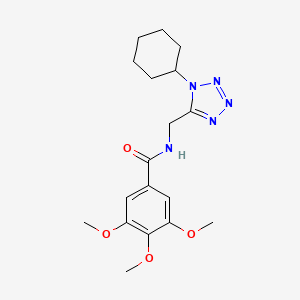
![4-Methoxy-1-methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidine-1-carbonyl]pyridin-2-one](/img/structure/B2577358.png)
![4-hydroxy-N'-[(1E)-(4-methylphenyl)methylidene]-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide](/img/structure/B2577361.png)
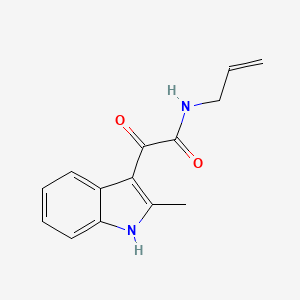
![Tert-butyl 3-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2577364.png)

